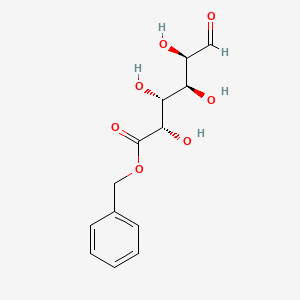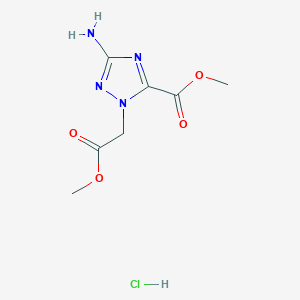![molecular formula C8H6F2N2O2 B1436079 5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 1806469-15-7](/img/structure/B1436079.png)
5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Overview
Description
“5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one” is C8H6F2N2O2 . It has an average mass of 200.142 Da and a monoisotopic mass of 200.039734 Da .Scientific Research Applications
Radiotracer Development for Alzheimer's Disease
5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have been studied for their potential use in radiotracer development, specifically for imaging of Alzheimer's disease. These compounds are utilized as CK1 (Casein Kinase 1) inhibitors and show promise in the synthesis of carbon-11-labeled radiotracers, potentially aiding in the detection and understanding of Alzheimer's pathology (Gao, Wang, & Zheng, 2018).
Antihypertensive Agent Development
Derivatives of 5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one have been evaluated for cardiovascular effects, specifically as potential antihypertensive agents. These studies have focused on the synthesis and biological evaluation of these compounds, assessing their affinity for imidazoline binding sites and adrenergic receptors, which are critical for regulating blood pressure and heart rate (Touzeau et al., 2003).
Antimicrobial Activity Research
The antimicrobial properties of 5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have also been a significant area of research. Compounds in this class have been synthesized and evaluated for their antibacterial and antifungal activity against various clinical isolates, showing promising results comparable to standard antibiotics (V. Reddy & K. R. Reddy, 2010).
Development of Coordination Polymers
These compounds have been used in the synthesis of coordination polymers with potential applications in luminescent and magnetic materials. The research in this area focuses on the structural and property characterization of these polymers, which can lead to various practical applications (He et al., 2020).
Development of Heteroarene Derivatives
5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have been utilized in the synthesis of heteroarene compounds. These compounds have been explored for their potential applications in various fields, including the development of materials with unique photophysical properties (Shibahara, Dohke, & Murai, 2012).
properties
IUPAC Name |
5-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-7(10)14-4-1-2-5-6(3-4)12-8(13)11-5/h1-3,7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSZJVSNGVDBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)


![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)


![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
